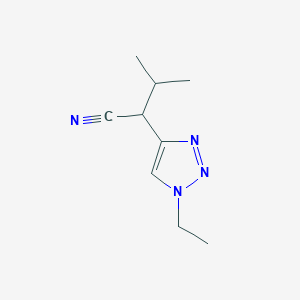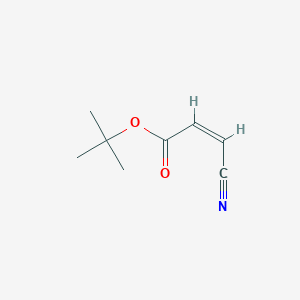
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a nitrile group attached to a butane chain. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Click Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Nitrile Group: The nitrile group can be introduced through a substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound can be used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used in studies to understand the biological activity of triazole derivatives and their interactions with biological targets.
Material Science: Triazole compounds are used in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile is largely dependent on its interaction with biological targets. Triazole derivatives are known to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets may include enzymes involved in cell signaling, DNA synthesis, and protein synthesis. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-1H-1,2,3-triazole: A simpler triazole derivative without the nitrile and butane chain.
3-Methyl-1H-1,2,3-triazole: Another triazole derivative with a methyl group instead of an ethyl group.
4-Amino-1H-1,2,3-triazole: A triazole derivative with an amino group.
Uniqueness
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)-3-methylbutanenitrile is unique due to the presence of both the ethyl group on the triazole ring and the nitrile group on the butane chain. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H14N4 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-(1-ethyltriazol-4-yl)-3-methylbutanenitrile |
InChI |
InChI=1S/C9H14N4/c1-4-13-6-9(11-12-13)8(5-10)7(2)3/h6-8H,4H2,1-3H3 |
InChI-Schlüssel |
MFAFEQKSQLLRST-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(N=N1)C(C#N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)

![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)
![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)



![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)

![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)

![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)
